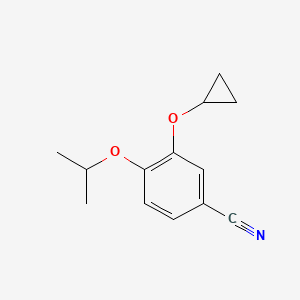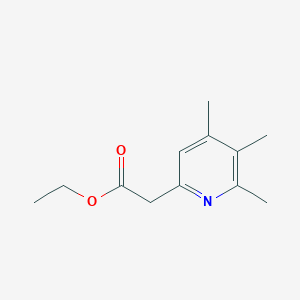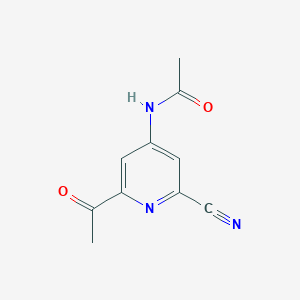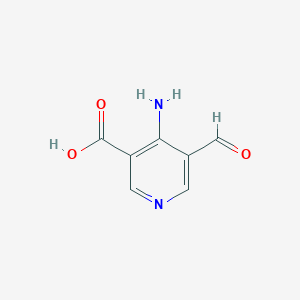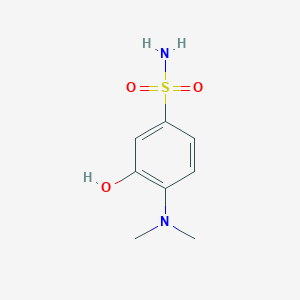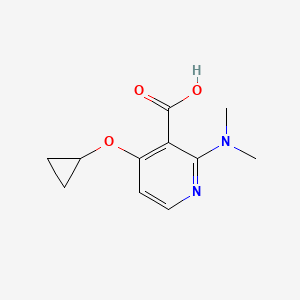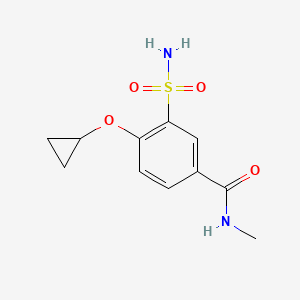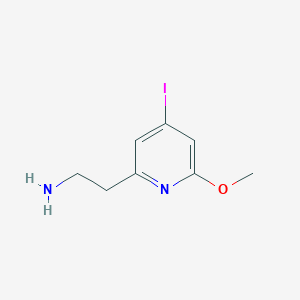
2-(4-Iodo-6-methoxypyridin-2-YL)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Iodo-6-methoxypyridin-2-YL)ethanamine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an iodo group at the 4th position, a methoxy group at the 6th position, and an ethanamine chain at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodo-6-methoxypyridin-2-YL)ethanamine typically involves the following steps:
Methoxylation: The methoxy group can be introduced at the 6th position through nucleophilic substitution using methanol and a base.
Amination: The ethanamine chain can be attached to the 2nd position of the pyridine ring through a nucleophilic substitution reaction using ethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(4-Iodo-6-methoxypyridin-2-YL)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-Iodo-6-methoxypyridin-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodo and methoxy groups may enhance its binding affinity to these targets, leading to modulation of biological pathways. The ethanamine chain can facilitate its cellular uptake and distribution.
Comparison with Similar Compounds
- 2-(6-Methoxypyridin-2-YL)ethanamine
- 2-(4-Bromo-6-methoxypyridin-2-YL)ethanamine
- 2-(4-Chloro-6-methoxypyridin-2-YL)ethanamine
Comparison:
- 2-(6-Methoxypyridin-2-YL)ethanamine: Lacks the iodo group, which may result in different reactivity and biological activity.
- 2-(4-Bromo-6-methoxypyridin-2-YL)ethanamine: The bromo group is less reactive than the iodo group, leading to different substitution reactions.
- 2-(4-Chloro-6-methoxypyridin-2-YL)ethanamine: The chloro group is less bulky than the iodo group, which may affect its binding affinity to molecular targets.
Properties
Molecular Formula |
C8H11IN2O |
|---|---|
Molecular Weight |
278.09 g/mol |
IUPAC Name |
2-(4-iodo-6-methoxypyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H11IN2O/c1-12-8-5-6(9)4-7(11-8)2-3-10/h4-5H,2-3,10H2,1H3 |
InChI Key |
JNDCSJGXYMTURV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)CCN)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




